Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-iodo-1H-indole: Properties, Synthesis, and Reactivity
Abstract
4-iodo-1H-indole is a pivotal heterocyclic intermediate, distinguished by the strategic placement of an iodine atom on its benzene ring. This functionalization transforms the otherwise modest indole scaffold into a versatile platform for complex molecular construction. The carbon-iodine bond at the C4 position serves as a highly effective synthetic handle, enabling a suite of palladium-catalyzed cross-coupling reactions. This reactivity is instrumental in the fields of medicinal chemistry and materials science, where precise, regioselective modification is paramount for tuning molecular properties. This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signatures, synthetic pathways, and reaction dynamics of 4-iodo-1H-indole, with a focus on its application in advanced organic synthesis.
Core Physicochemical and Structural Properties
4-iodo-1H-indole is a solid at room temperature, and its properties are defined by the combination of the aromatic indole core and the heavy iodine substituent. These characteristics dictate its solubility, stability, and handling requirements.
Table 1: Physicochemical Data for 4-iodo-1H-indole
| Property | Value | Source(s) |
| IUPAC Name | 4-iodo-1H-indole | [1] |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [1] |
| CAS Number | 81038-38-2 | |
| Physical Form | Solid | |
| InChI | InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [1] |
| InChIKey | XVRDITINKCASST-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=CN2)C(=C1)I | [1] |
| Storage | 2-8°C, keep in dark place, sealed in dry |
Spectroscopic Characterization
The structural identity of 4-iodo-1H-indole is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's electronic and atomic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will display characteristic signals for the aromatic protons on both the benzene and pyrrole rings. The protons adjacent to the iodine (at C5) and the nitrogen (at C3 and C7) will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the iodine and the anisotropic effects of the ring system. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The most notable is the signal for the carbon atom directly bonded to the iodine (C4), which will be significantly shifted due to the heavy atom effect.
-
-
Mass Spectrometry (MS) : The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 243, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a distinct absorption band in the region of 3400-3300 cm⁻¹, which corresponds to the N-H stretching vibration of the indole ring. Additional bands in the aromatic region (1600-1450 cm⁻¹) signify C=C stretching vibrations.
Synthesis of 4-iodo-1H-indole
Achieving regioselective iodination at the C4 position of the indole nucleus is a non-trivial synthetic challenge. Direct iodination of indole typically favors the electron-rich C3 position. Therefore, more sophisticated strategies are required.
Synthesis from Pre-functionalized Aromatics
A robust and scalable approach involves the construction of the indole ring from a pre-functionalized benzene derivative. One such method begins with easily accessible 2,3-dihalophenols.[2]
Workflow: Synthesis via Smiles Rearrangement and Sonogashira Cyclization
Caption: Synthesis of 4-haloindoles from 2,3-dihalophenols.
This strategy leverages a key Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and base-mediated cyclization to build the indole core with the halogen precisely positioned at C4.[2][3]
Directed Iodination of the Indole Core
An alternative approach involves the direct, regioselective functionalization of a pre-formed indole ring. This typically requires the use of a directing group on the indole nitrogen to steer the electrophilic iodinating agent to the C4 position. A common strategy involves the use of an N-sulfonyl protecting group, such as a p-toluenesulfonyl (tosyl) group.
Generalized Protocol for Directed Iodination:
-
Protection: The indole nitrogen is protected, for example, as an N-tosylindole.
-
Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium at low temperature. The directing group facilitates deprotonation at the C4 position.
-
Iodination: An iodine source (e.g., I₂) is added to the reaction mixture to quench the lithiated intermediate, installing the iodine atom at the C4 position.[4]
-
Deprotection: The directing group is subsequently removed to yield 4-iodo-1H-indole.
Chemical Reactivity: A Hub for Cross-Coupling
The synthetic utility of 4-iodo-1H-indole lies almost entirely in the reactivity of its C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to couple aryl halides with organoboron compounds.[5] For 4-iodo-1H-indole, this reaction provides a direct route to 4-aryl or 4-vinyl indoles, which are common motifs in pharmacologically active molecules.[6]
General Reaction Scheme:
Causality in Protocol Design:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄, is required to initiate the catalytic cycle.
-
Ligand: Phosphine ligands (e.g., XPhos, SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[7][8] Using 4-iodo-1H-indole, this reaction allows for the introduction of vinyl groups at the C4 position, which are valuable handles for further synthetic transformations.[9]
Generalized Protocol:
-
A reaction vessel is charged with 4-iodo-1H-indole, the alkene coupling partner (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃).
-
Anhydrous solvent (e.g., DMF, acetonitrile) is added.
-
The mixture is heated (typically 80-120 °C) until reaction completion is observed by TLC or LC-MS.
-
Workup involves cooling, dilution, extraction, and purification by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[10] This reaction is exceptionally valuable for synthesizing 4-alkynylindoles, which are precursors to a wide array of complex heterocyclic systems and are found in various natural products.[11]
Key Experimental Features:
-
Dual Catalysis: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI).[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as the reaction solvent.
Catalytic Cycle: Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12] This transformation is of immense importance in drug discovery, as the arylamine motif is ubiquitous in pharmaceuticals.[13] The reaction allows for the direct coupling of 4-iodo-1H-indole with a vast range of primary and secondary amines.
Causality in Protocol Design:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[13] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required.[14] These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[14]
Generalized Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base.
-
Add 4-iodo-1H-indole and the amine coupling partner (1.1-1.5 equivalents).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.[13]
-
Upon completion, the reaction is cooled, quenched, and purified via standard extraction and chromatographic methods.
Applications in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[15][16][17] 4-iodo-1H-indole serves as a cornerstone intermediate, particularly in the synthesis of targeted therapeutics.[18]
-
Serotonin Receptor Ligands: A primary application of 4-iodo-1H-indole is in the synthesis of selective serotonin receptor ligands.[18] Dysregulation of serotonin receptors is linked to a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and migraines.[18] The ability to use the C4-iodo group to introduce diverse functionality via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compounds. This fine-tuning is crucial for achieving high binding affinity and selectivity for specific serotonin receptor subtypes, which can lead to more effective treatments with fewer side effects.[18]
Safety and Handling
According to its Safety Data Sheet (SDS), 4-iodo-1H-indole presents moderate hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-iodo-1H-indole is far more than a simple halogenated heterocycle; it is a powerful and enabling synthetic intermediate. Its value is derived from the predictable and versatile reactivity of the C4-iodine bond, which provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions. This capability allows researchers and drug development professionals to construct complex molecular architectures with a high degree of precision, making 4-iodo-1H-indole an indispensable tool in the modern synthetic chemist's arsenal for the discovery of new medicines and materials.
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